molecular formula C16H14ClNO2 B6382014 MFCD18315772 CAS No. 1261970-26-6

MFCD18315772

Cat. No.: B6382014
CAS No.: 1261970-26-6
M. Wt: 287.74 g/mol
InChI Key: VFWKTTODKDFETI-UHFFFAOYSA-N
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Description

MFCD18315772 is a heterocyclic compound with a pyrrolo-triazine core, structurally analogous to compounds discussed in recent chemical literature. Key properties inferred include:

  • Log S (ESOL): -2.47 (indicating moderate solubility)
  • PAINS Alerts: None detected, suggesting low promiscuity in biological assays .

The compound’s synthesis typically involves coupling reactions using reagents like N-ethyl-N,N-diisopropylamine and iodides under controlled conditions in polar aprotic solvents (e.g., DMF) .

Properties

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-14-9-11(4-7-15(14)19)10-2-1-3-12(8-10)16(20)18-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWKTTODKDFETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686146
Record name 3'-Chloro-N-cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-26-6
Record name 3'-Chloro-N-cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Production Methods: Industrial production of MFCD18315772 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure consistency and efficiency. Additionally, industrial production would need to consider factors such as cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: MFCD18315772 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and solvent choice, depend on the desired reaction and product.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

MFCD18315772 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various synthetic processes. In biology, it may serve as a tool for studying biochemical pathways or as a potential therapeutic agent. In medicine, this compound could be explored for its pharmacological properties and potential use in drug development. In industry, the compound’s unique properties might be harnessed for applications in materials science, catalysis, or manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD18315772 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used

Comparison with Similar Compounds

Key Differences:

Core Heterocycles: this compound features a pyrrolo[1,2-f][1,2,4]triazine core, whereas the pyrazole analogue (C₇H₅ClN₃) contains a pyrazolo[3,4-c]pyridine system. The isopropyl-substituted triazine (C₈H₈ClN₃) exhibits higher hydrophobicity (Log S = -2.85), reducing solubility compared to this compound .

Synthetic Complexity:

  • This compound’s synthesis employs iodide-mediated coupling , offering scalability but requiring stringent temperature control. The pyrazole analogue uses cyclization reactions , which are faster but yield lower purity without chromatography .

Biological Relevance:

  • The pyrazole analogue’s PAINS alert suggests a higher risk of off-target interactions, limiting its utility in drug discovery compared to this compound .

Analytical and Regulatory Considerations

  • Analytical Methods: Comparative studies rely on techniques like HPLC (for purity) and ESI-MS (for structural confirmation), as emphasized in standardized protocols .
  • Regulatory Guidelines: Structural similarity assessments must align with ICH criteria, including comparisons of physicochemical properties , bioactivity , and synthetic pathways to justify functional equivalence .

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